molecular formula C22H19ClN2O4S B12481197 N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide

N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B12481197
M. Wt: 442.9 g/mol
InChI Key: FBTGWVFZDAAUQG-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide is an organic compound with a complex structure It is characterized by the presence of a chlorinated phenyl group, a phenylcarbonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chloro-2-nitrobenzoyl chloride with aniline to form 4-chloro-2-nitro-N-phenylbenzamide.

    Reduction: The nitro group in the intermediate is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The resulting amine is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.

    Final Coupling: The final step involves the coupling of the sulfonylated intermediate with 4-chlorobenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-2-fluoro-5-[methyl(methylsulfonyl)amino]carbonyl]phenyl]-, ethyl ester
  • N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19ClN2O4S

Molecular Weight

442.9 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide

InChI

InChI=1S/C22H19ClN2O4S/c1-25(30(2,28)29)18-11-8-16(9-12-18)22(27)24-20-13-10-17(23)14-19(20)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,27)

InChI Key

FBTGWVFZDAAUQG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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